1-Benzyl-2-chloropyridinium

Thiol derivatization UV detection Bathochromic shift

1-Benzyl-2-chloropyridinium, most commonly supplied and utilized as its bromide salt (BCPB, molecular weight 284.58 g/mol for the bromide form), is a 2-halopyridinium salt in which the pyridinium nitrogen is substituted with a benzyl group and the 2-position bears a chlorine atom. It was introduced into the biomedical literature as a precolumn derivatizing reagent for the antihypertensive drug captopril and has since been adopted as a thiol-selective ultraviolet (UV) labelling agent for HPLC and capillary electrophoresis analysis of low-molecular-mass biological thiols including cysteine, homocysteine, glutathione, cysteinylglycine, and dihydrolipoic acid.

Molecular Formula C12H11ClN+
Molecular Weight 204.67 g/mol
CAS No. 13760-92-4
Cat. No. B076325
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-2-chloropyridinium
CAS13760-92-4
Synonyms1-benzyl-2-chloropyridinium
BCPB bromide
Molecular FormulaC12H11ClN+
Molecular Weight204.67 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C[N+]2=CC=CC=C2Cl
InChIInChI=1S/C12H11ClN/c13-12-8-4-5-9-14(12)10-11-6-2-1-3-7-11/h1-9H,10H2/q+1
InChIKeyAMKSBLQQTYBPGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzyl-2-chloropyridinium (CAS 13760-92-4): Technical Procurement Baseline for a Thiol-Selective 2-Halopyridinium Derivatization Reagent


1-Benzyl-2-chloropyridinium, most commonly supplied and utilized as its bromide salt (BCPB, molecular weight 284.58 g/mol for the bromide form), is a 2-halopyridinium salt in which the pyridinium nitrogen is substituted with a benzyl group and the 2-position bears a chlorine atom [1]. It was introduced into the biomedical literature as a precolumn derivatizing reagent for the antihypertensive drug captopril and has since been adopted as a thiol-selective ultraviolet (UV) labelling agent for HPLC and capillary electrophoresis analysis of low-molecular-mass biological thiols including cysteine, homocysteine, glutathione, cysteinylglycine, and dihydrolipoic acid [2][3]. The compound forms stable 2-S-pyridinium derivatives that exhibit a characteristic bathochromic absorption shift, enabling sensitive UV detection with minimal interference from excess reagent [4].

Why 1-Benzyl-2-chloropyridinium Cannot Be Casually Replaced by Other 2-Halopyridinium or Quinolinium Thiol Reagents


Although multiple 2-halopyridinium and 2-haloquinolinium salts share a common thiol-derivatization mechanism—nucleophilic displacement of the halogen at the 2-position by a thiolate—the N-substituent (benzyl vs. methyl vs. propyl) and the heterocyclic scaffold (pyridine vs. quinoline vs. lepidine) profoundly influence three analytically critical parameters: (i) the magnitude of the bathochromic shift upon derivatization, which determines the spectral window available for interference-free detection; (ii) the reaction kinetics and optimal pH window, which govern compatibility with biological sample collection and automation; and (iii) the chromatographic retention and resolution of the resulting S-hetarenium derivatives [1][2]. Simply replacing 1-benzyl-2-chloropyridinium bromide (BCPB) with 2-chloro-1-methylpyridinium iodide (CMPI), 2-chloro-1-methylquinolinium tetrafluoroborate (CMQT), or 2-chloro-1-methyllepidinium tetrafluoroborate (CMLT) without systematic cross-validation of these parameters will yield non-equivalent analytical performance and may require complete re-optimization of extraction, separation, and detection conditions [3].

Head-to-Head and Cross-Study Quantitative Differentiation of 1-Benzyl-2-chloropyridinium Bromide from Its Closest 2-Halopyridinium and Quinolinium Analogs


Larger Bathochromic Shift Enables Cleaner Chromatographic Baselines: BCPB (Δλ = 46 nm) vs. CMPI (Δλ ≈ 36 nm)

Upon derivatization of thiols, 1-benzyl-2-chloropyridinium bromide (BCPB) produces a bathochromic shift from the reagent absorption maximum at 275 nm to the S-pyridinium derivative maximum at 321 nm, a red shift of 46 nm [1]. In contrast, the methyl-substituted analog 2-chloro-1-methylpyridinium iodide (CMPI) yields a derivative absorption maximum at 310–314 nm, representing a smaller shift of approximately 36 nm from its own reagent maximum near 274 nm [2][3]. The larger spectral separation achieved with BCPB moves the derivative detection wavelength further from the region where excess unreacted reagent and many endogenous matrix components absorb, thereby reducing chromatographic interference and improving signal-to-noise ratio in complex biological matrices.

Thiol derivatization UV detection Bathochromic shift HPLC method development

Faster Derivatization Kinetics: BCPB Reaction Complete Within 5–10 Minutes vs. CMPI Requiring 15–30 Minutes

Under optimized conditions (pH 7.0–7.8, ten-fold molar excess of reagent), BCPB quantitatively derivatizes thiol analytes including cysteine, homocysteine, glutathione, and dihydrolipoic acid within 5–10 minutes at ambient temperature [1][2]. A systematic tabulation of thiol derivatization reagents across multiple published methods lists the reaction time for the methyl analog CMPI as 15–30 minutes under comparable conditions (pH 8.2, 25 °C) [3]. The quinolinium reagent CMQT achieves faster reaction (1–4 min) but operates at a different detection wavelength (355 nm) and requires different chromatographic conditions [3]. The reaction mixture with BCPB is reported to be ready for injection immediately after mixing of substrates [4].

Reaction kinetics Derivatization time Sample throughput Automation compatibility

Two-Fold Higher Photochemical Reactivity: N-(Benzyl)-2-chloropyridinium vs. N-(2-Chlorobenzyl)pyridinium Isomer

In a direct head-to-head photochemical study, N-(benzyl)-2-chloropyridinium salt (i.e., 1-benzyl-2-chloropyridinium) exhibited two-fold higher photocyclization reactivity compared to its positional isomer N-(2-chlorobenzyl)pyridinium salt [1]. This enhanced reactivity is attributed to the ability of the electron-rich benzyl phenyl group to form an intramolecular π-complex with the excited pyridinium ring, facilitating chlorine atom cleavage and subsequent phenyl radical formation leading to isoindolium products [1]. The reactive pyridinium salts (including the 1-benzyl-2-chloro derivative) displayed low fluorescence quantum yield (Φ_F < 0.01) and high triplet energy (E_T > 68 kcal/mol), properties that favor photocyclization over radiative decay, in contrast to the unreactive quinolinium salt which exhibited a higher Φ_F and lower E_T of 61 kcal/mol [1].

Photocyclization π-complex formation Triplet state Isoindolium synthesis

Validated Sub-Nanomolar LOD for Multi-Thiol Profiling in Human Plasma: BCPB Method vs. Traditional Ellman's Reagent Approaches

A validated HPLC-UV method employing BCPB precolumn derivatization with simultaneous tris(2-carboxyethyl)phosphine reduction achieved limits of detection (LOD) of 0.08 nmol/mL for α-lipoic acid and 0.12 nmol/mL for low-molecular-mass thiols (glutathione, cysteine, homocysteine, cysteinylglycine) in human plasma, with corresponding limits of quantification (LOQ) of 0.12 and 0.16 nmol/mL respectively [1]. The linear dynamic range spans 0.12–5.0 nmol/mL for α-lipoic acid and 2.0–20.0 nmol/mL for glutathione, cysteinylglycine, and homocysteine, enabling simultaneous quantification of multiple clinically relevant thiol biomarkers in a single chromatographic run [1]. Traditional spectrophotometric methods using Ellman's reagent (DTNB) for total thiol determination typically achieve LODs in the micromolar range and cannot differentiate individual thiol species without prior chromatographic separation [2].

Limit of detection Biological thiols Plasma analysis HPLC-UV validation

Near-Physiological pH Compatibility: BCPB Reacts Optimally at pH 7.0–7.8 vs. CMPI Requiring pH 8.2

BCPB derivatization of thiols proceeds optimally in the pH range 7.0–7.8 [1], which closely approximates physiological pH (7.4). This allows blood samples to be drawn directly into collection tubes containing BCPB solution, immediately trapping free thiols as stable S-pyridinium derivatives and minimizing artefactual oxidation that would otherwise occur during sample handling [2]. Published methods for CMPI, by comparison, specify a derivatization pH of 8.2 [3][4]. The CMQT reagent operates at pH 7.5, which is also near-physiological, but requires a different detection wavelength (355 nm) and offers a different chromatographic selectivity profile [5]. The slightly alkaline pH 8.2 required for CMPI may accelerate disulfide exchange reactions during derivatization, potentially altering the measured free-to-total thiol ratio in clinical samples.

pH compatibility Blood collection Thiol oxidation prevention Precolumn derivatization

Evidence-Backed Procurement Scenarios for 1-Benzyl-2-chloropyridinium Bromide: Where Quantitative Differentiation Drives Selection


Clinical Pharmacokinetic Studies of Thiol-Containing Drugs (Captopril, N-Acetylcysteine) Requiring Point-of-Collection Blood Stabilization

The near-physiological pH compatibility (7.0–7.8) of BCPB [1] enables the validated procedure of drawing whole blood directly into collection tubes pre-filled with BCPB solution, instantly trapping free thiol drug as a stable S-pyridinium derivative and preventing artefactual oxidation during sample transport and processing [2]. The 5–10 minute derivatization reaction time [3] and the 46 nm bathochromic shift to 321 nm [4] yield a method that has been clinically validated for captopril determination over the range 10–500 ng/mL in blood with a quantification limit of 10 ng/mL [5], making BCPB the only 2-halopyridinium reagent with published, peer-reviewed clinical pharmacokinetic data for this application.

Simultaneous Multi-Biomarker Profiling of Low-Molecular-Mass Thiols in Human Plasma for Cardiovascular Risk Assessment

The validated BCPB HPLC-UV method described in Int J Mol Sci (2020) [6] achieves simultaneous quantification of α-lipoic acid, glutathione, cysteine, cysteinylglycine, and homocysteine in a single chromatographic run with LODs of 0.08–0.12 nmol/mL—performance that cannot be reproduced by the structurally simpler CMPI reagent, which typically requires longer reaction times (15–30 min) and has not been validated for this specific multi-analyte panel [7]. The larger bathochromic shift (46 nm for BCPB vs. ~36 nm for CMPI) provides cleaner chromatograms essential for resolving structurally similar thiol derivatives in complex plasma matrices [4]. Where a procurement decision hinges on published, reproducible multi-thiol profiling capability, BCPB is the reagent with the strongest peer-reviewed evidentiary basis.

Photochemical Synthesis of Isoindolium Salts via Intramolecular Photocyclization

For synthetic chemistry groups constructing isoindolium heterocycles via photocyclization, the 1991 head-to-head study by Park et al. [8] provides direct quantitative evidence that N-(benzyl)-2-chloropyridinium salt is two-fold more reactive than the corresponding N-(2-chlorobenzyl)pyridinium isomer. The mechanistic basis—efficient π-complex formation enabled by the electron-rich benzyl phenyl group, coupled with low fluorescence quantum yield (Φ_F < 0.01) and high triplet energy (E_T > 68 kcal/mol) that suppresses non-productive decay pathways [8]—is intrinsic to the benzyl-2-chloro substitution pattern and cannot be replicated by methyl-substituted or quinolinium analogs. Procurement of the benzyl-substituted 2-chloropyridinium salt for photochemical applications is therefore a structurally justified, evidence-driven choice.

Routine Clinical Chemistry and Pharmaceutical Quality Control for Total Urinary Thiols

The spectrophotometric method using BCPB for total urinary thiol determination, with UV detection at 316 nm, has been validated with analytical recovery of 95.7–102.9% and intra-assay precision (RSD) of 2.1–8.4% across the calibration range [9]. The reaction is complete within 5 minutes under optimized conditions [3], enabling high-throughput batch processing. The method has been applied to establish reference ranges for total urinary thiols in healthy subjects (17.2–73.7 mmol/mol creatinine in women; 25.7–83.6 mmol/mol creatinine in men) [9]. For clinical laboratories seeking a published, population-validated total thiol assay with defined reference intervals, BCPB is the derivatization reagent for which this specific evidence package exists.

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